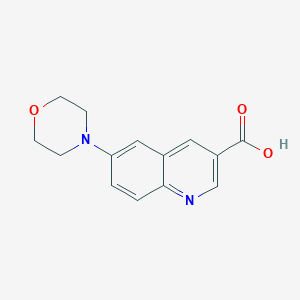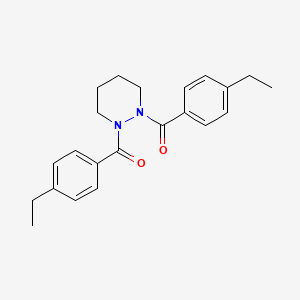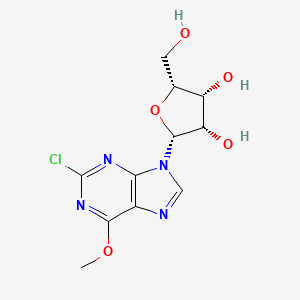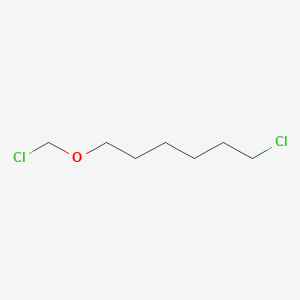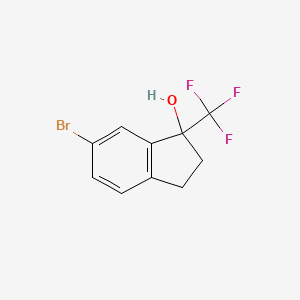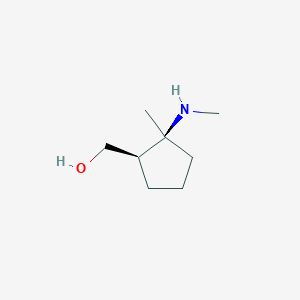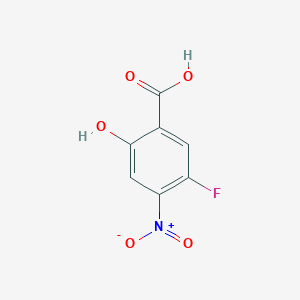
5-Fluoro-4-nitrosalicylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-nitrosalicylic Acid is an organic compound that belongs to the class of salicylic acids It is characterized by the presence of a fluorine atom at the 5th position and a nitroso group at the 4th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-nitrosalicylic Acid typically involves the nitration of 5-Fluorosalicylic Acid. The process begins with the preparation of 5-Fluorosalicylic Acid, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of the nitrating agents and the substrate into a reactor, maintaining the reaction temperature, and using efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-nitrosalicylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-nitrobenzoic acid.
Reduction: Formation of 5-Fluoro-4-aminosalicylic acid.
Substitution: Formation of various substituted salicylic acids depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-nitrosalicylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-nitrosalicylic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorosalicylic Acid
- 4-Nitrosalicylic Acid
- 5-Fluoro-2-hydroxybenzoic Acid
- 5-Aminosalicylic Acid
Uniqueness
5-Fluoro-4-nitrosalicylic Acid is unique due to the presence of both a fluorine atom and a nitroso group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitroso group contributes to its reactivity towards nucleophiles .
Properties
Molecular Formula |
C7H4FNO5 |
|---|---|
Molecular Weight |
201.11 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-4-1-3(7(11)12)6(10)2-5(4)9(13)14/h1-2,10H,(H,11,12) |
InChI Key |
NUSKNDDFWDWJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



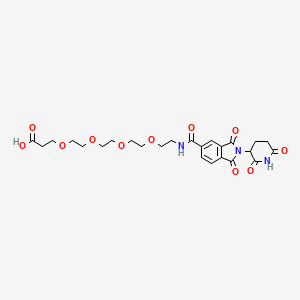
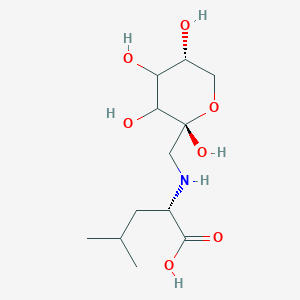

![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
